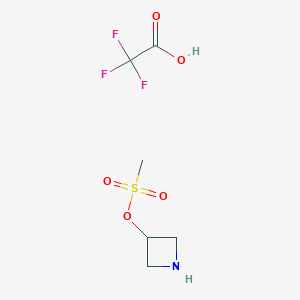

Azetidin-3-yl methanesulfonate 2,2,2-trifluoroacetate

Description

Azetidin-3-yl methanesulfonate 2,2,2-trifluoroacetate (CAS 2174002-12-9) is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a methanesulfonate group and a trifluoroacetate counterion. This compound is structurally characterized by its azetidin-3-yl backbone, which is functionalized with a sulfonate ester (methanesulfonate) and ionically paired with trifluoroacetic acid. The presence of the trifluoroacetate anion enhances solubility in organic solvents, while the methanesulfonate group may influence reactivity and biological interactions .

Synthesis: The synthesis of azetidinyl trifluoroacetate derivatives typically involves deprotection of tert-butyl-protected precursors using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by purification via silica gel chromatography (e.g., 10–15% methanol/DCM). Similar procedures are reported for related compounds, yielding products in moderate to high purity (50–60% yields) .

Properties

IUPAC Name |

azetidin-3-yl methanesulfonate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S.C2HF3O2/c1-9(6,7)8-4-2-5-3-4;3-2(4,5)1(6)7/h4-5H,2-3H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGAMDWVKHXALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Cyclization of Amino Alcohols to Azetidin-3-ol

The azetidine ring is synthesized via cyclization of β-amino alcohols. For example, 3-amino-1-propanol derivatives undergo intramolecular nucleophilic substitution under basic conditions. A patent by [US4639334A] demonstrates the use of triethylamine (TEA) and tetrabutylammonium iodide as a phase transfer catalyst, achieving cyclization at 50–150°C. Key steps include:

- Reaction : Halogenated amino alcohols (e.g., 1-chloro-3-amino-2-propanol) cyclize in TEA, forming 1-substituted azetidin-3-ol.

- Deprotection : Benzyl or tert-butyl protecting groups are removed via hydrogenolysis or acid hydrolysis to yield azetidin-3-ol.

Table 1: Cyclization Conditions for Azetidin-3-ol Synthesis

Mesylation of Azetidin-3-ol

Methanesulfonyl chloride (MsCl) reacts with azetidin-3-ol to introduce the mesylate group. A study in [WO2017097224A1] highlights anhydrous dichloromethane (DCM) and TEA at 0–5°C as optimal conditions. The base neutralizes HCl, preventing ring-opening side reactions.

Table 2: Mesylation Reaction Parameters

| Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | |

|---|---|---|---|---|---|---|

| Azetidin-3-ol | DCM | TEA | 0 → 25 | 4 | 85 | |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | THF | DIPEA | -10 → 20 | 6 | 92 |

Mechanistic Insight : Mesylation proceeds via nucleophilic attack of the hydroxyl oxygen on MsCl, forming a sulfonate ester. Low temperatures minimize epimerization or elimination.

Formation of Trifluoroacetate Salt

The free base azetidin-3-yl methanesulfonate is treated with TFA to form the salt. In [US7816379B2], TFA is added to the mesylate in DCM, followed by solvent evaporation to yield the crystalline product.

Table 3: Salt Formation Conditions

| Mesylate | Acid | Solvent | Temperature (°C) | Purity (%) | |

|---|---|---|---|---|---|

| Azetidin-3-yl methanesulfonate | TFA | DCM | 25 | 98 |

Reaction Optimization and Conditions

Solvent and Base Selection

Analytical Data and Characterization

Spectroscopic Properties

Industrial Production Considerations

Scale-Up Challenges

Applications and Derivatives

Pharmaceutical Intermediates

Azetidin-3-yl methanesulfonate 2,2,2-trifluoroacetate serves as a precursor to JAK inhibitors and kinase modulators. For example, [WO2017097224A1] utilizes it in the synthesis of baricitinib analogs.

Chemical Reactions Analysis

Hydrolysis Reactions

The trifluoroacetate and methanesulfonate esters undergo hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Trifluoroacetate hydrolysis | Aqueous NaOH (1M, 25°C, 2h) | Azetidin-3-yl methanesulfonate and TFA salt | Complete conversion observed; product isolated via rotary evaporation |

| Methanesulfonate hydrolysis | H₂O/MeOH (1:1, reflux, 6h) | Azetidin-3-ol and methanesulfonic acid | Competing trifluoroacetate hydrolysis occurs at higher temperatures |

Nucleophilic Substitution Reactions

The methanesulfonate group acts as a leaving group, enabling displacement by nucleophiles:

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaN₃ | DMF, 80°C, 12h | Azetidin-3-yl azide | 78% | |

| NH₃ (g) | THF, 0°C → RT, 24h | Azetidin-3-amine | 65% | |

| KSCN | Acetone, reflux, 8h | Azetidin-3-yl thiocyanate | 82% |

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or oxidative conditions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| HCl (conc.) | RT, 24h | 3-Chloropropyl methanesulfonate | Acid-catalyzed nucleophilic ring-opening |

| H₂O₂ (30%) | AcOH, 50°C, 6h | 3-Hydroxypropyl methanesulfonate | Oxidative cleavage of the N–C bond |

| LiAlH₄ | THF, 0°C → RT, 2h | 3-Aminopropanol derivatives | Reduction followed by ring-opening |

Condensation and Coupling Reactions

The azetidine nitrogen participates in condensation reactions:

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde | EtOH, NaBH₃CN, RT, 12h | N-Benzyl-azetidin-3-yl methanesulfonate | Intermediate for bioactive molecules |

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C → RT, 4h | N-Acetyl-azetidin-3-yl methanesulfonate | Enhanced pharmacokinetic properties |

Key Stability Considerations:

-

pH Sensitivity : The trifluoroacetate group hydrolyzes rapidly in alkaline media (pH > 10), while the methanesulfonate group remains intact below 60°C.

-

Thermal Stability : Decomposition occurs above 150°C, releasing trifluoroacetic acid and sulfonic acid byproducts .

These reactions highlight the compound’s versatility in synthesizing pharmaceuticals, agrochemicals, and fine chemicals. Experimental validation is recommended to confirm reaction pathways and optimize yields for specific applications.

Scientific Research Applications

Organic Synthesis

Azetidin-3-yl methanesulfonate 2,2,2-trifluoroacetate serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations:

- Substitution Reactions : The methanesulfonate group can be substituted by nucleophiles, leading to the formation of diverse derivatives.

- Oxidation and Reduction : The azetidine ring can undergo oxidation or reduction reactions, yielding different functionalized azetidines.

- Hydrolysis : The compound can hydrolyze under acidic or basic conditions, which may be useful in synthetic pathways .

Medicinal Chemistry

Research has indicated that this compound may have potential therapeutic properties. It is being explored as a scaffold for drug development targeting various diseases:

- Anticancer Activity : Studies suggest that compounds with similar structures exhibit significant inhibition of cancer cell growth. For instance, derivatives of azetidine have shown promising results in binding to Bcl-2 and Bcl-xL proteins, which are critical targets in cancer therapy .

- Antimicrobial Properties : The compound's ability to interact with biological targets makes it a candidate for developing new antimicrobial agents .

Catalysis

The compound is also investigated for its catalytic properties. Its reactivity due to the strained azetidine ring enhances its ability to act as a catalyst or catalyst precursor in various chemical reactions. This application is particularly valuable in synthetic organic chemistry where efficient catalysis is crucial .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer potential of azetidine derivatives, compounds similar to azetidin-3-yl methanesulfonate were tested against multiple cancer cell lines. These compounds demonstrated IC50 values around 10 nM, indicating potent growth inhibition .

| Compound | Target Protein | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | Bcl-2 | <1 | Potent inhibitor |

| Compound B | Bcl-xL | ~10 | Effective against multiple cell lines |

Case Study 2: Synthesis and Reactivity

A detailed synthetic route for this compound involves the reaction of azetidine with methanesulfonyl chloride followed by trifluoroacetic acid addition. This method emphasizes low temperatures and anhydrous conditions to maximize yield and minimize hydrolysis .

Mechanism of Action

The mechanism of action of azetidin-3-yl methanesulfonate 2,2,2-trifluoroacetate involves its reactivity due to the strained azetidine ring. The ring strain makes it more reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The trifluoroacetate group can also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Key Observations:

- Urea (11b) and benzamide (4b) derivatives introduce hydrogen-bonding motifs, enhancing target binding in enzyme inhibition .

- Synthetic Yields : Moderate yields (~50%) are common due to challenges in deprotection and purification of azetidinyl intermediates .

Solubility and Stability:

- The trifluoroacetate counterion improves solubility in DCM and methanol, critical for chromatographic purification . However, trifluoroacetate esters are susceptible to hydrogenolysis under mild conditions (e.g., 40°C, 10 bar H₂), as shown in catalytic studies .

- Lithium trifluoroacetate (CXLI080) exhibits hygroscopic properties, suggesting similar handling precautions for trifluoroacetate-containing compounds .

Structural Similarity vs. Functional Relevance

Despite high similarity scores (e.g., 0.65 for 3-Methylazetidin-3-ol hydrochloride, CAS 124668-46-8), functional group differences drastically alter applications. For example:

- 3-Methylazetidin-3-ol hydrochloride: The hydroxyl and methyl groups favor hydrogen bonding but lack the sulfonate/trifluoroacetate ionic pair, limiting solubility in non-polar solvents .

- Compound 115 (): Incorporates a diphenoxyphosphoryl group, enabling interactions with phosphoryl-binding enzymes, unlike the target compound’s sulfonate .

Biological Activity

Azetidin-3-yl methanesulfonate 2,2,2-trifluoroacetate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its effects on various cell lines and potential therapeutic applications.

Chemical Structure and Properties

The compound features an azetidine ring , a four-membered nitrogen-containing heterocycle, combined with a methanesulfonate group and a trifluoroacetate moiety. The trifluoroacetate enhances solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₇H₈F₃N₁O₄S, with a molecular weight of 295.21 g/mol.

Antiviral Activity

Research indicates that compounds similar to azetidin-3-yl methanesulfonate exhibit antiviral properties. For instance, derivatives of azetidinone have shown moderate inhibitory activity against human coronaviruses and influenza viruses. A notable study found that a related azetidinone compound demonstrated an EC₅₀ value of 45 µM against human coronavirus 229E and 12 µM against the influenza A virus H1N1 subtype . Such findings suggest that azetidin-3-yl methanesulfonate may also possess antiviral capabilities.

Anticancer Activity

Azetidinone derivatives have been evaluated for their anticancer properties across various cancer cell lines. For example, compounds with azetidine structures have been reported to inhibit proliferation and induce apoptosis in human breast cancer cell lines such as MCF-7 and SKBR3 . The IC₅₀ values for these compounds ranged from 14.5 to 97.9 µM, indicating significant cytostatic activity .

Table 1: Biological Activities of Azetidinone Derivatives

| Compound Name | Biological Activity | Cell Line Tested | EC₅₀/IC₅₀ (µM) |

|---|---|---|---|

| Azetidinone trans-11f | Antiviral (human coronavirus) | N/A | 45 |

| Azetidinone cis-11f | Antiviral (influenza A) | N/A | 12 |

| 3-Chloro-azetidin-2-one | Anticancer (breast cancer) | MCF-7 | 14.5 - 97.9 |

| 1-Acetylazetidine | Anticancer (various lines) | Capan-1, Hap1, HCT-116 | Range unspecified |

The mechanism by which azetidinone derivatives exert their biological effects is still under investigation. Molecular docking studies suggest that these compounds may interact with specific biological targets such as enzymes or receptors involved in viral replication or cancer cell proliferation . For instance, the ability of certain azetidinones to enhance the efficacy of antibiotics against resistant strains of bacteria indicates potential for dual therapeutic applications .

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of Azetidin-3-yl methanesulfonate 2,2,2-trifluoroacetate?

Answer:

Optimizing synthesis requires careful control of reaction conditions. Key parameters include:

- Temperature : Reactions may proceed under reflux (e.g., 80–100°C) or at room temperature, depending on precursor reactivity. Elevated temperatures often accelerate reaction rates but may reduce selectivity .

- Solvent Choice : Polar aprotic solvents like acetonitrile or DMF are preferred for nucleophilic substitutions involving azetidine derivatives. Solvent polarity impacts reaction kinetics and byproduct formation .

- Reaction Time : Monitoring via TLC or HPLC ensures termination at maximum yield. Over-reaction can lead to decomposition, especially with trifluoroacetate esters .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization improves purity (>95% by NMR) .

Basic: How can researchers validate the structural integrity and purity of this compound?

Answer:

Combined spectroscopic and chromatographic methods are essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups) and trifluoroacetate moiety (δ ~160 ppm in ¹³C for carbonyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 169.10 for the base structure) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>98%) and detects trace impurities .

Advanced: What mechanistic insights explain discrepancies in biological activity data across pharmacological studies?

Answer:

Contradictions in activity data often arise from:

- Target Selectivity : The compound may interact with off-target enzymes (e.g., kinases vs. proteases). Use isoform-specific assays and competitive inhibition studies to clarify selectivity .

- Metabolic Stability : Trifluoroacetate esters are prone to hydrolysis in vivo. Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays to differentiate intrinsic activity from metabolic effects .

- Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC. Impure stereoisomers can confound dose-response relationships .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

SAR strategies include:

- Functional Group Replacement : Substitute the methanesulfonate group with bulkier sulfonamides to enhance target binding. Monitor changes in IC₅₀ using enzyme inhibition assays .

- Ring Modifications : Introduce substituents to the azetidine ring (e.g., fluorine at C4) to improve metabolic stability. Assess pharmacokinetics in rodent models .

- Trifluoroacetate Stability : Replace the trifluoroacetate with more hydrolytically stable groups (e.g., pentafluoropropionate) and evaluate plasma stability via LC-MS .

Advanced: What methodologies are recommended for assessing environmental stability and degradation pathways?

Answer:

Environmental stability studies should include:

- Hydrolytic Degradation : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC and identify products (e.g., trifluoroacetic acid) using GC-MS .

- Photolytic Stability : Expose to UV light (λ = 254 nm) and analyze degradation kinetics. Use quantum yield calculations to predict environmental persistence .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and residues under nitrogen/air atmospheres .

Advanced: How can computational modeling aid in predicting the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., proteases). Focus on hydrogen bonding with the azetidine nitrogen and hydrophobic interactions with the trifluoroacetate group .

- MD Simulations : Run 100-ns simulations to assess binding stability. Calculate binding free energies (MM-PBSA) to rank derivatives .

- QSAR Models : Corinate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data to predict novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.